Indium(3+) trifluoride is classified as a fluoride compound. It is characterized by the presence of indium in its +3 oxidation state, combined with three fluoride ions. The compound appears as a white crystalline solid and is primarily used in various industrial applications due to its unique properties. The CAS registry number for indium trifluoride is 7783-52-0, and its molecular weight is approximately 171.813 g/mol .
Indium(3+) trifluoride can be synthesized through several methods, including:
These synthesis methods require precise temperature control and an inert atmosphere to prevent contamination from moisture or oxygen.
The molecular structure of indium(3+) trifluoride features a trigonal bipyramidal geometry around the indium center due to the coordination of three fluoride ions. The bond lengths between indium and fluorine are approximately 1.82 Å, indicating strong ionic character in the bonding .
The solid-state structure has been characterized using X-ray diffraction techniques, which confirm that indium trifluoride crystallizes in a hexagonal lattice system with space group P63/mcm . The arrangement of fluoride ions around the indium ion contributes to its stability and reactivity.
Indium(3+) trifluoride participates in various chemical reactions, including:
The mechanism of action for indium(3+) trifluoride primarily involves its role as a Lewis acid in catalytic processes. When it interacts with substrates such as aldehydes, it coordinates to the carbonyl oxygen, increasing electrophilicity and facilitating nucleophilic attack by reagents like trimethylsilyl cyanide. This mechanism underscores its effectiveness as a catalyst in organic transformations .
Indium(3+) trifluoride exhibits several notable physical and chemical properties:
These properties make it suitable for high-temperature applications and processes requiring stable fluoride sources.
Indium(3+) trifluoride has diverse applications across various fields:
Plasma-Enhanced Chemical Vapor Deposition (PECVD) enables the growth of high-purity InF₃ thin films at lower temperatures than conventional CVD. The process utilizes gaseous precursors (e.g., trimethylindium and fluorine sources like SF₆ or NF₃) introduced into a reaction chamber where radio-frequency (RF) or very high frequency (VHF) plasma (typically 13.56–75 MHz) initiates decomposition and recombination reactions. Key parameters include:
Table 1: PECVD Parameters for InF₃ Thin Films
Parameter | Optimal Range | Film Property Impact |
---|---|---|
Plasma Frequency | 75 MHz | Higher crystallinity |
Substrate Temperature | 225–400°C | Reduced pinhole defects |
Gas Ratio (R) | 5–6% | Microcrystalline growth |
Deposition Rate | 0.5–2 nm/s | Thickness uniformity |
Films exhibit bandgaps of ~3.7 eV, suitable for UV-transparent coatings. Challenges include fluorine depletion due to volatile byproducts (e.g., HF), mitigated by excess fluorine precursor flows [10].
MBE facilitates atomically precise InF₃ epitaxy on lattice-matched substrates (e.g., BaF₂ or CaF₂). The ultrahigh vacuum (UHV) environment (10⁻¹⁰–10⁻¹¹ Torr) allows controlled sublimation of In and InF₃ effusion cells, with substrate temperatures critical for defect minimization:
Recent advances employ tert-butylindium precursors to lower deposition temperatures to 225°C, minimizing thermal degradation [6].
Solution methods produce InF₃ nanoparticles (NPs) and hydrates for optical and catalytic applications:
Table 2: Solution-Phase InF₃ Nanostructures
Method | Conditions | Morphology | Size |
---|---|---|---|
Hydrothermal | 180°C, 12h, oleic acid | Spheres | 5–20 nm |
Precipitation | RT, HF/NH₄F | Agglomerates | 50–200 nm |
Microwave-Assisted | 150°C, 30 min | Uniform spheres | 10–15 nm |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7